Compound Description: Pexidartinib is a dihydrochloride salt known for its kinase inhibitory activity. It is used in the treatment of tenosynovial giant cell tumor. Its crystal structure reveals a complex H-bonded framework stabilized by interactions with water molecules and chloride ions. []
Relevance: Pexidartinib shares the core pyrrolo[2,3-b]pyridine scaffold with 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; hydrochloride. Both compounds possess a chlorine atom attached to the pyrrolo[2,3-b]pyridine moiety, although at different positions. Additionally, both compounds exhibit variations in substitutions on the ethylamine side chain attached to the pyrrolo[2,3-b]pyridine core.
Compound Description: This compound is a potent PI3K/mTOR dual inhibitor. It exhibits significant antiproliferative activity against cancer cells in vitro and in vivo, regulating the PI3K/Akt/mTOR signaling pathway and demonstrating favorable pharmacokinetic properties. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine moiety with 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride. The primary difference between the two compounds lies in the substitution at the 3-position of the pyrrolopyridine core. The compound possesses a complex naphthoimidazole structure at this position, whereas the target compound features a simpler ethylamine group.
Compound Description: This compound exhibits potent platelet-derived growth factor receptor-beta (PDGFR-β) inhibitory activity. It was identified as a potential lead compound for developing novel and effective PDGFR-β inhibitors, demonstrating promising therapeutic potential for diseases associated with PDGFR-β signaling. []
Relevance: Similar to 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride, this compound also features the 1H-pyrrolo[2,3-b]pyridine scaffold, although with a methyl group at position 1 instead of position 6. This shared structural motif suggests potential similarities in their binding affinities and biological activities, particularly in relation to kinase inhibition. Additionally, both compounds exhibit variations in their substituents at the 3-position of the pyrrolo[2,3-b]pyridine ring system.
Compound Description: This compound is a potent and selective Rho-kinase inhibitor, exhibiting therapeutic potential for various diseases, including cardiovascular disorders and cancer. Its synthesis involves a trifluoromethyl group as a masked methyl group, offering improved cost-effectiveness and safety compared with previous synthetic approaches. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride. Notably, both compounds possess a methyl substitution on the pyrrolo[2,3-b]pyridine ring, albeit at different positions. This common feature suggests that these compounds might share some pharmacological properties. Additionally, the presence of a chlorine atom in both compounds, albeit at different positions, further highlights their structural similarities.
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites, including an unusual N-acetylglucosamine conjugate observed in cynomolgus monkeys. []
Relevance: BMS-645737 shares the 1H-pyrrolo[2,3-b]pyridine structural motif with 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride. This shared core structure suggests a potential for overlapping pharmacological activities, although their specific targets and mechanisms of action may differ due to variations in substituents and overall molecular architecture. Notably, both compounds feature a methyl substitution on the pyrrolo[2,3-b]pyridine ring, albeit at different positions, further highlighting their structural similarities.
Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. Its discovery resulted from scaffold hopping and lead optimization efforts guided by structure-based drug design and structure-activity relationship studies. []
Compound Description: VX-509 (decernotinib) is an oral Janus kinase 3 inhibitor that has been investigated for the treatment of rheumatoid arthritis. While generally considered safe and effective, VX-509 has been observed to increase the systemic exposure of certain co-administered medications, such as statins and steroids, due to time-dependent inhibition (TDI) of CYP3A4 mediated by an aldehyde oxidase metabolite. [, ]
Compound Description: Vemurafenib is a small molecule BRAF inhibitor approved for treating metastatic melanoma. It exhibits restricted brain distribution due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier. []
Relevance: Vemurafenib belongs to the chemical class of pyrrolo[2,3-b]pyridines, the same class as 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride. This structural similarity might suggest potential for overlapping pharmacological activities, particularly in the context of kinase inhibition. Notably, both compounds feature a chlorine substituent on the pyrrolopyridine ring, although at different positions, further emphasizing their structural relationship.
Compound Description: Fevipiprant is a potent and selective DP2 receptor antagonist currently in clinical trials for severe asthma. It exhibits improved potency on human eosinophils and Th2 cells, along with a longer receptor residence time compared to its predecessor NVP-QAV680. []
Relevance: Fevipiprant, like 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride, contains the 1H-pyrrolo[2,3-b]pyridine core structure. This structural similarity, despite variations in substituents, highlights their shared chemical lineage and suggests the possibility of common pharmacological features, particularly in terms of receptor binding or modulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.